molecular formula C7H12ClN B1401486 2-Ethynylpiperidine hydrochloride CAS No. 1380680-53-4

2-Ethynylpiperidine hydrochloride

Cat. No.: B1401486
CAS No.: 1380680-53-4
M. Wt: 145.63 g/mol
InChI Key: FDCAQXBRAYRERS-UHFFFAOYSA-N
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Description

2-Ethynylpiperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylpiperidine hydrochloride typically involves the alkylation of piperidine with an ethynyl group. One common method is the reaction of piperidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethynyl group to the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted piperidines .

Scientific Research Applications

2-Ethynylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethynylpiperidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynylpiperidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required .

Biological Activity

2-Ethynylpiperidine hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential applications in drug development, particularly in the fields of neurology and oncology. Its unique structural features facilitate various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound includes a piperidine ring substituted with an ethynyl group. The synthesis typically involves palladium-catalyzed reactions or other transition metal catalysts to create complex derivatives that enhance its biological efficacy .

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. The ethynyl group allows for π-π interactions and hydrogen bonding, which can influence the compound's binding affinity and specificity towards various molecular targets .

Local Anesthetic and Antiarrhythmic Properties

Research indicates that this compound exhibits local anesthetic and antiarrhythmic properties. Its interaction with ion channels suggests a potential for modulating cardiac rhythms, which is crucial for developing therapeutic agents for cardiac-related conditions .

Anticancer Activity

Studies have shown that derivatives of piperidine, including this compound, possess anticancer properties . These compounds have been evaluated for their ability to induce apoptosis in cancer cells by affecting mitochondrial integrity and activating caspase pathways . For instance, the compound's ability to enhance NF-κB activity has been linked to its anticancer effects, demonstrating its potential in treating various malignancies .

Case Studies

  • Study on Anticancer Mechanisms : A study highlighted the role of this compound in inducing apoptosis through intrinsic pathways by disrupting mitochondrial membrane potential, leading to cytochrome c release and caspase activation .
  • Pharmacological Screening : In high-throughput screening assays, compounds derived from this compound showed promising results in enhancing NF-κB activity, indicating their potential as immunomodulatory agents .

Applications in Drug Discovery

The compound serves as an intermediate in the synthesis of various drugs targeting neurological pathways. Its versatility allows it to be utilized in:

  • Pharmaceutical Development : Enhancing stability and efficacy of drug candidates.
  • Chemical Research : Acting as a building block for synthesizing complex organic molecules.
  • Material Science : Investigating applications in polymers due to its unique structural properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Local AnestheticModulates ion channels affecting nerve signaling
AntiarrhythmicInfluences cardiac rhythm through ion channel interactions
AnticancerInduces apoptosis via mitochondrial pathways
ImmunomodulatoryEnhances NF-κB activity in immune responses

Properties

IUPAC Name

2-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-5-3-4-6-8-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCAQXBRAYRERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380680-53-4
Record name 2-ethynylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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